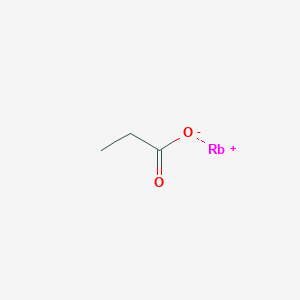
Rubidium propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium propanoate is a chemical compound that belongs to the group of carboxylates. It is a salt of rubidium and propanoic acid, with the chemical formula RbC3H5O2. This compound has been studied for its potential applications in scientific research, particularly in the fields of catalysis and materials science.
Applications De Recherche Scientifique
Rubidium propanoate has been studied for its potential applications in catalysis and materials science. It has been found to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. Additionally, it has been used as a precursor in the synthesis of rubidium-containing materials, such as rubidium ferrite.
Mécanisme D'action
The mechanism of action of rubidium propanoate is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the formation of chemical bonds between reactants.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of rubidium propanoate. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
Rubidium propanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it has been found to be an effective catalyst for the synthesis of various organic compounds. However, one limitation of rubidium propanoate is that it is hygroscopic, meaning that it readily absorbs moisture from the air. This can make it difficult to handle and store.
Orientations Futures
There are several potential future directions for research on rubidium propanoate. One area of interest is the development of new catalytic applications for the compound. Additionally, there is potential for the use of rubidium propanoate in the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
Rubidium propanoate is a chemical compound that has potential applications in scientific research, particularly in the fields of catalysis and materials science. While there is still much to be learned about the compound, its low toxicity and effectiveness as a catalyst make it a promising area of study for future research.
Méthodes De Synthèse
The synthesis of rubidium propanoate can be achieved through the reaction of rubidium hydroxide with propanoic acid. Rubidium hydroxide is first dissolved in water, followed by the addition of propanoic acid. The resulting mixture is then heated and stirred until the rubidium propanoate precipitates out. The compound can be purified through recrystallization.
Propriétés
Numéro CAS |
19559-54-7 |
|---|---|
Nom du produit |
Rubidium propanoate |
Formule moléculaire |
C3H5O2Rb |
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
propanoate;rubidium(1+) |
InChI |
InChI=1S/C3H6O2.Rb/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Clé InChI |
REGAZBBSEPGAJC-UHFFFAOYSA-M |
SMILES isomérique |
CCC(=O)[O-].[Rb+] |
SMILES |
CCC(=O)[O-].[Rb+] |
SMILES canonique |
CCC(=O)[O-].[Rb+] |
Synonymes |
rubidium propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



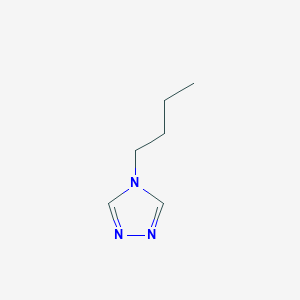

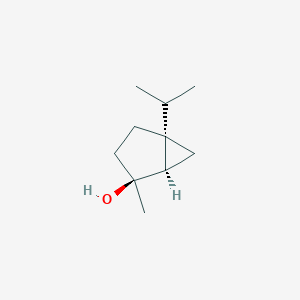

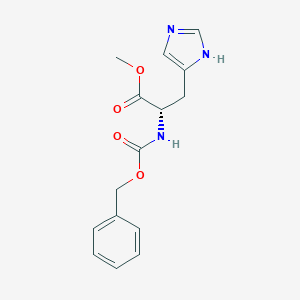
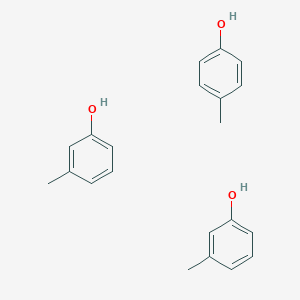
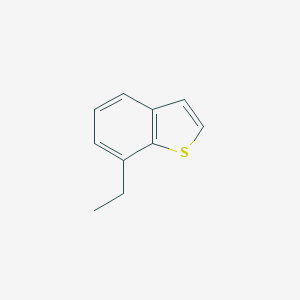
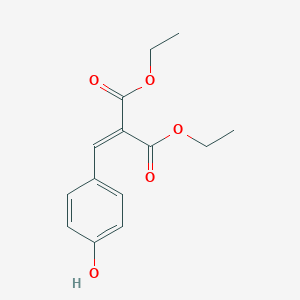
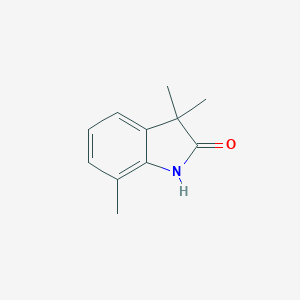
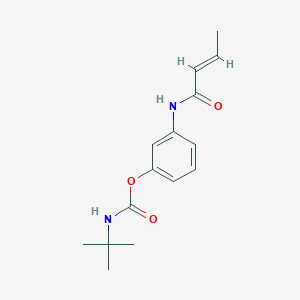
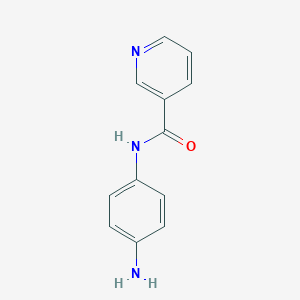
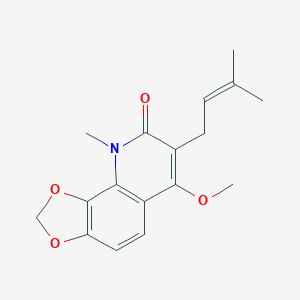
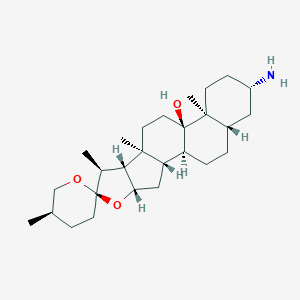
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)